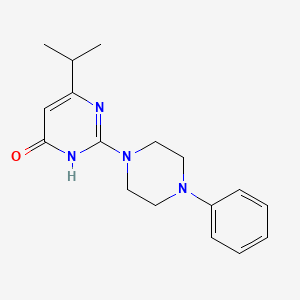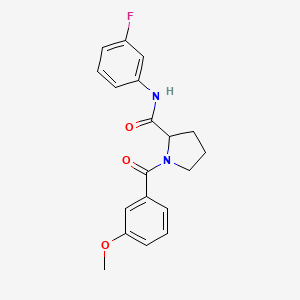
6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrimidinone derivative with a piperazine ring, and its unique structure has led to investigations into its biochemical and physiological effects.
作用机制
The mechanism of action of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and survival. 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are both involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to increase insulin sensitivity in animal models of diabetes. Additionally, 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted investigations into their functions. However, one limitation is the potential for off-target effects, as 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone may also interact with other proteins and pathways.
未来方向
There are several potential future directions for research on 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of interest is the development of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone derivatives with improved potency and selectivity. Additionally, further investigations into the mechanisms of action of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its effects on various diseases could lead to new therapeutic strategies. Finally, studies on the pharmacokinetics and pharmacodynamics of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone could provide valuable information for its potential use in clinical settings.
合成方法
The synthesis of 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 4-phenylpiperazine with 2,6-diisopropyl-4-chloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
科学研究应用
6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders. 6-isopropyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13(2)15-12-16(22)19-17(18-15)21-10-8-20(9-11-21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIENYVUJFPYAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-yl)-6-(propan-2-yl)pyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(4-butyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5972385.png)

![2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5972398.png)
![3-[2-(3-benzoyl-1-piperidinyl)-2-oxoethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B5972399.png)
![4-methyl-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B5972420.png)

![4-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5972445.png)
![N,N-dimethyl-N'-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B5972466.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5972467.png)
![N,N-dimethyl-3-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)aniline](/img/structure/B5972468.png)
![methyl 2-{[2-chloro-5-(methylthio)benzoyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5972473.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5972478.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-methylbenzyl)-1H-1,2,3-triazole](/img/structure/B5972485.png)
![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B5972493.png)